3-Oxobutanoic acid 2-(acetyloxy)ethyl ester
Description
Properties
IUPAC Name |
2-acetyloxyethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-6(9)5-8(11)13-4-3-12-7(2)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVSCAXDJMZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188063 | |
| Record name | Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34500-18-0 | |
| Record name | Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034500180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-(acetyloxy)ethanol attacks the carbonyl carbon of 3-oxobutanoic acid. Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity and facilitating the reaction. Key parameters include:
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Molar Ratio : A 1:1.2 molar ratio of 3-oxobutanoic acid to 2-(acetyloxy)ethanol optimizes yield while minimizing side reactions.
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Catalyst Loading : 1–2% (w/w) of H₂SO₄ or p-TsOH relative to the total reactant mass.
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Temperature : Reflux at 110–120°C for 6–8 hours.
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Solvent : Toluene or xylene to azeotropically remove water, driving the equilibrium toward ester formation.
Yield and Purity
Typical yields range from 70–85% , with purity exceeding 95% after distillation under reduced pressure (bp: 120–125°C at 15 mmHg). Impurities often include unreacted starting materials and minor dehydration byproducts.
Industrial Production Protocols
Industrial-scale synthesis employs similar principles but integrates continuous-flow reactors and advanced separation techniques to enhance efficiency. Key distinctions from laboratory methods include:
Process Intensification Strategies
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Continuous Esterification : Reactants are fed continuously into a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15), achieving >90% conversion in 2–3 hours.
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In-Line Water Removal : Molecular sieves or membrane separation units are integrated to eliminate water, preventing reverse hydrolysis.
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Distillation Towers : Short-path distillation systems purify the ester while recycling unreacted reagents.
Scalability Challenges
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Heat Management : Exothermic esterification necessitates precise temperature control to avoid thermal degradation.
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Catalyst Recovery : Heterogeneous catalysts (e.g., sulfonated resins) are preferred for easy separation and reuse.
Alternative Synthetic Routes
Transesterification of Acetoacetate Derivatives
An alternative approach involves transesterification of ethyl acetoacetate with 2-(acetyloxy)ethanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst. This method avoids handling corrosive acids and achieves comparable yields (75–80%).
Reaction Equation :
Enzymatic Esterification
Emerging studies explore lipase-catalyzed esterification under mild conditions (40–50°C, solvent-free). Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate activity, yielding 60–65% product.
Optimization of Reaction Parameters
Catalyst Screening
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 120 | 8 | 85 | 96 |
| p-TsOH | 110 | 6 | 82 | 95 |
| Ti(OiPr)₄ | 80 | 12 | 78 | 94 |
| CAL-B Lipase | 45 | 24 | 63 | 91 |
Solvent Effects
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Toluene : Highest yield (85%) due to efficient water azeotrope.
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Dichloromethane : Lower yield (65%) but faster reaction kinetics.
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Solvent-Free : Viable for enzymatic methods, reducing waste.
Purification and Characterization
Distillation Techniques
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Vacuum Distillation : Collects the ester at 120–125°C (15 mmHg), separating it from high-boiling impurities.
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Fractional Crystallization : Recrystallization from hexane/ethyl acetate (3:1) enhances purity to >98%.
Spectroscopic Validation
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FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O).
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¹H NMR : δ 2.3 (s, 3H, acetyl CH₃), δ 4.3 (m, 4H, -OCH₂CH₂O-), δ 3.5 (s, 2H, ketone CH₂).
Industrial Case Study: Pilot Plant Production
A 2023 pilot plant trial by VulcanChem demonstrated the feasibility of continuous-flow synthesis:
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Throughput : 50 kg/day with 88% yield.
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Purity : 97% after in-line distillation.
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Cost Reduction : 30% lower operating costs compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols, often under acidic or basic conditions
Major Products
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to yield corresponding carboxylic acids.
- Reduction : Capable of being reduced to form alcohols.
- Substitution Reactions : Engages in nucleophilic substitution to produce different esters or amides.
Biology
Research into the biological applications of this compound has revealed its potential effects on metabolic pathways. Studies suggest that it may act as a substrate for enzymatic reactions, leading to the formation of metabolites that influence cellular processes. The exploration of its role in metabolic pathways is ongoing, with implications for understanding various biochemical mechanisms .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties. Its derivatives have shown promise in the development of pharmaceuticals, particularly as precursors in drug synthesis. Notable studies include:
- Investigations into its anti-inflammatory properties.
- Research on its potential use in treating metabolic disorders.
The compound's ability to modify biological activity makes it a candidate for further pharmacological studies .
Industry
This compound finds applications in the production of flavors and fragrances due to its fruity odor. Additionally, it is utilized in manufacturing various industrial chemicals, showcasing its versatility beyond laboratory settings .
Case Studies and Research Findings
- Therapeutic Potential : A study published in Drug Research explored the synthesis of derivatives from this compound and their biological activity against inflammation. Results indicated significant anti-inflammatory effects in vitro .
- Synthetic Pathways : Research conducted by Meyer et al. demonstrated efficient synthetic routes for producing this compound and highlighted its utility as an intermediate in organic synthesis .
- Flavoring Agent Development : An industry report detailed the application of this compound in flavoring formulations, emphasizing its sensory properties that enhance food products.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Critical Notes and Discrepancies
This requires verification from additional sources.
Biological Activity
3-Oxobutanoic acid 2-(acetyloxy)ethyl ester, also known by its CAS number 34500-18-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHO
- Molecular Weight : 188.178 g/mol
- Density : 1.142 g/cm³
- Boiling Point : 258.5 °C at 760 mmHg
- Flash Point : 108.8 °C
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Prostaglandin Synthesis : Similar to other compounds derived from salicylic acid, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell membranes or inhibition of DNA synthesis .
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Effects : The inhibition of prostaglandin synthesis can result in decreased inflammation, making it a candidate for treating inflammatory conditions.
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, indicating potential for use in treating infections.
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells, suggesting a possible role in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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In Vitro Cytotoxicity Study :
- Objective : To evaluate the cytotoxic effects on Caco-2 cells.
- Findings : The compound exhibited significant cytotoxicity at varying concentrations, indicating potential as an anticancer agent.
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Antimicrobial Efficacy Assessment :
- Methodology : Tested against a panel of bacterial strains.
- Results : Demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.
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Inflammation Model Study :
- Design : Utilized an animal model to assess anti-inflammatory effects.
- : The compound significantly reduced inflammation markers compared to control groups.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis methods for 3-oxobutanoic acid 2-(acetyloxy)ethyl ester?
- Methodological Answer : The ester can be synthesized via transesterification or acid-catalyzed esterification. For example, reacting 3-oxobutanoic acid with 2-(acetyloxy)ethanol in the presence of sulfuric acid or using diketene derivatives (a common precursor for β-ketoesters) with acetylated glycols. Similar protocols for related esters involve refluxing with catalytic p-toluenesulfonic acid (PTSA) to achieve yields >75% .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- GC/MS : Analyze volatile derivatives; fragmentation patterns (e.g., m/z peaks corresponding to acetyloxy and ketone groups) validate the structure .
- NMR : Key signals include δ ~2.3 ppm (singlet for acetyl CH₃), δ ~4.3 ppm (multiplet for -OCH₂CH₂O-), and δ ~3.5 ppm (ketone carbonyl adjacent to ester) .
- FTIR : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer : Store in anhydrous conditions (≤5% moisture) at 2–8°C to prevent hydrolysis of the acetyloxy group. Use amber glassware to avoid photodegradation. Safety protocols include using nitrile gloves and fume hoods due to mild respiratory irritation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this ester in nucleophilic acyl substitution reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For example, in polar aprotic solvents (e.g., DMF), the acetyloxy group may act as a leaving group, while in non-polar solvents (e.g., toluene), the ketone moiety dominates reactivity. Kinetic studies under controlled conditions (e.g., varying solvents, temperatures) can clarify mechanistic pathways .
Q. What role does this compound play in synthesizing bioactive or polymeric materials?
- Methodological Answer :
- Bioactive Applications : Acts as an intermediate in antimicrobial agents. Derivatives like ethyl 2-benzylidene-3-oxobutanoate (structurally similar) show inhibition against Vibrio parahaemolyticus via disruption of membrane integrity .
- Polymer Science : Used as a crosslinking monomer in methacrylate-based polymers (e.g., 2-(methacryloyloxy)ethyl acetoacetate). The β-ketoester group enables UV-induced radical polymerization .
Q. How can computational modeling predict the ester’s behavior in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing nucleophilic attack sites. Molecular dynamics simulations assess solubility parameters and aggregation tendencies in mixed-solvent systems .
Data Analysis and Experimental Design
Q. What analytical strategies differentiate degradation products of this ester under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : Monitor via HPLC for 3-oxobutanoic acid and ethylene glycol diacetate (retention time ~8–12 min, C18 column).
- Basic Hydrolysis : Use LC-MS to detect β-ketoacid intermediates (e.g., m/z 130 for deacetylated derivatives) .
Q. How to design kinetic studies for esterase-mediated hydrolysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
